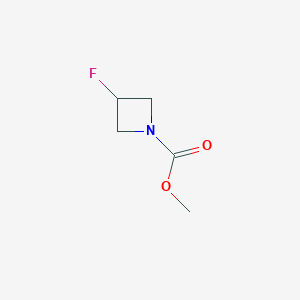
Methyl 3-fluoroazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoroazetidine-1-carboxylate typically involves the fluorination of azetidine derivatives. One common method involves the reaction of azetidine with a fluorinating agent under controlled conditions. For example, a vial can be charged with methyl 3-fluoroazetidine-3-carboxylate hydrochloride, along with other reagents such as palladium catalysts and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar fluorination reactions, optimized for yield and purity, and conducted in reactors designed for handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while hydrolysis will produce the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-fluoroazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced biological activity.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as increased stability or reactivity.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Methyl 3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
- tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate
Uniqueness
Methyl 3-fluoroazetidine-1-carboxylate is unique due to its specific fluorination pattern and the presence of the ester group. This combination can result in distinct chemical reactivity and biological activity compared to other fluorinated azetidines. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C5H8FNO2 |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
methyl 3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C5H8FNO2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3H2,1H3 |
Clé InChI |
YWBOELLNAOEUMA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)


![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)


![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)



![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
